α-Hydroxy Metoprolol-d5(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Hydroxy Metoprolol-d5 (Mixture of Diastereomers): is a labeled metabolite of Metoprolol, a beta-adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases. This compound is characterized by the presence of deuterium atoms, which makes it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Hydroxy Metoprolol-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of α-Hydroxy Metoprolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: α-Hydroxy Metoprolol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of α-Hydroxy Metoprolol-d5 .
Scientific Research Applications
Chemistry: In chemistry, α-Hydroxy Metoprolol-d5 is used as a reference standard for the study of Metoprolol metabolism and its isotopic effects. It helps in understanding the metabolic pathways and the role of deuterium in altering the pharmacokinetics of the drug .
Biology: In biological research, this compound is used to study the interaction of Metoprolol with beta-adrenergic receptors. It aids in elucidating the binding mechanisms and the effects of isotopic labeling on receptor affinity .
Medicine: In medical research, α-Hydroxy Metoprolol-d5 is used to investigate the pharmacodynamics and pharmacokinetics of Metoprolol. It helps in understanding the drug’s behavior in the body and its therapeutic effects .
Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers and in quality control processes to ensure the consistency and efficacy of Metoprolol formulations .
Mechanism of Action
α-Hydroxy Metoprolol-d5 exerts its effects by selectively inhibiting beta-adrenergic receptors. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular diseases. The deuterium atoms in the compound enhance its stability and alter its metabolic profile, providing insights into the role of isotopic labeling in drug action .
Comparison with Similar Compounds
α-Hydroxy Metoprolol: The non-deuterated version of the compound.
Metoprolol: The parent compound without the hydroxyl group.
Metoprolol-d5: The deuterated version of Metoprolol without the hydroxyl group
Uniqueness: α-Hydroxy Metoprolol-d5 is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This uniqueness makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of Metoprolol .
Properties
CAS No. |
1189934-03-9 |
---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
288.399 |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D |
InChI Key |
OFRYBPCSEMMZHR-GFFAQJKJSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-(methoxymethyl)-benzenemethan-_x000B_ol-d5; H 119/66-d5; α-Hydroxymetoprolol-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.